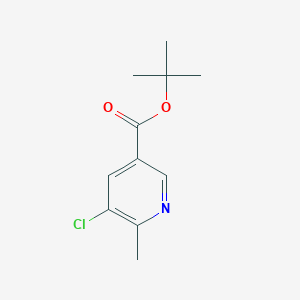
5-Chloro-6-methylnicotinic acid tert-butyl ester
概要
説明
5-Chloro-6-methylnicotinic acid tert-butyl ester: is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 5-position, and a methyl group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methylnicotinic acid tert-butyl ester typically involves the esterification of 5-chloro-6-methylnicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-6-methylnicotinic acid tert-butyl ester can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the chlorine atom, resulting in the formation of 5-hydroxy-6-methylnicotinate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: 5-carboxy-6-methylnicotinate derivatives.
Reduction: 5-hydroxy-6-methylnicotinate derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Chloro-6-methylnicotinic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also investigated for its role in drug delivery systems due to its ester functionality.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism by which 5-Chloro-6-methylnicotinic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then participate in various biochemical pathways. The chlorine and methyl groups may influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
- tert-Butyl 6-chloro-5-methylnicotinate
- tert-Butyl 5-chloro-4-methylnicotinate
- tert-Butyl 5-bromo-6-methylnicotinate
Comparison: 5-Chloro-6-methylnicotinic acid tert-butyl ester is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This structural arrangement can significantly affect its chemical reactivity and biological activity compared to its analogs. For instance, the presence of a chlorine atom at the 5-position may enhance its electrophilic character, making it more susceptible to nucleophilic substitution reactions. Similarly, the methyl group at the 6-position can influence its steric and electronic properties, impacting its interaction with biological targets.
特性
CAS番号 |
1011476-28-0 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC名 |
tert-butyl 5-chloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-9(12)5-8(6-13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChIキー |
KDKAPTQFQOTYHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














